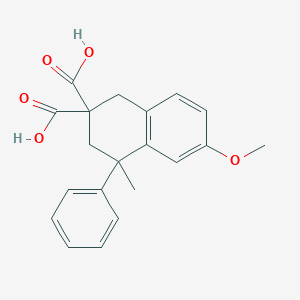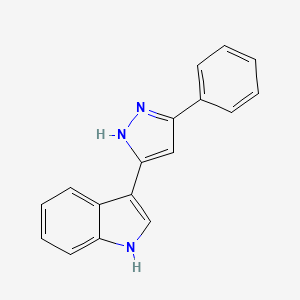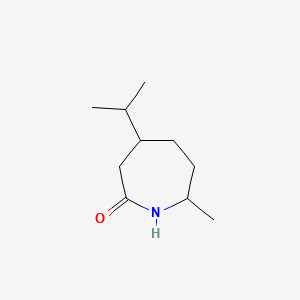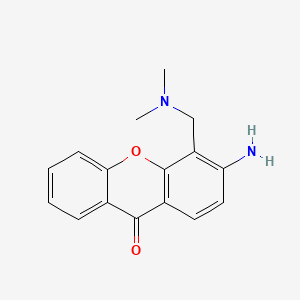
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of xanthen-9-one derivatives typically involves the use of polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . For the specific compound Xanthen-9-one, 3-amino-4-(dimethylamino)methyl-, a stepwise chemical redox cycling method can be employed. This involves the use of pyronin Y, sodium phosphate tribasic dodecahydrate, N-methyl-2-pyrrolidone, and iodine under controlled temperature and stirring conditions .
Industrial Production Methods
Industrial production of xanthen-9-one derivatives often utilizes microwave heating to enhance reaction efficiency and yield. The use of zinc chloride/phosphoryl chloride has also been reported to produce xanthones with better yield and shorter reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents under controlled conditions.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of xanthen-9-one derivatives include iodine, sodium phosphate, and N-methyl-2-pyrrolidone. Reaction conditions often involve controlled temperatures, typically around 110°C, and specific stirring rates to ensure proper mixing and reaction progress .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of xanthen-9-one, 3-amino-4-(dimethylamino)methyl- involves its interaction with various molecular targets and pathways. The compound’s amino and dimethylamino groups allow it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to xanthen-9-one, 3-amino-4-(dimethylamino)methyl- include other xanthone derivatives such as:
Uniqueness
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
43159-96-2 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
3-amino-4-[(dimethylamino)methyl]xanthen-9-one |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)9-12-13(17)8-7-11-15(19)10-5-3-4-6-14(10)20-16(11)12/h3-8H,9,17H2,1-2H3 |
Clé InChI |
ALZPYMQDCYMJHA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


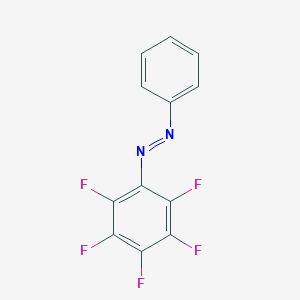
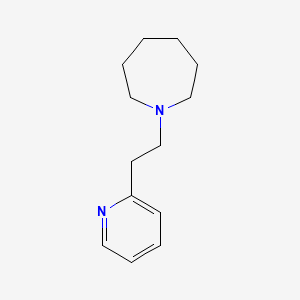
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
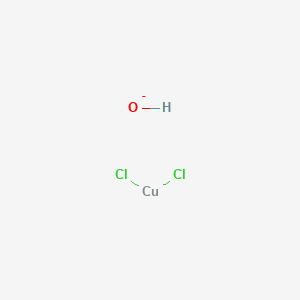
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
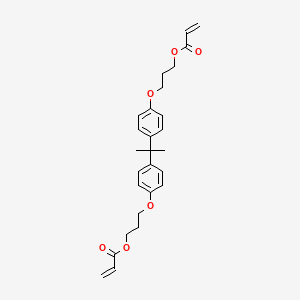
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
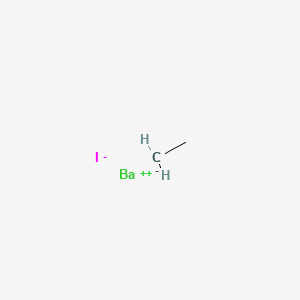
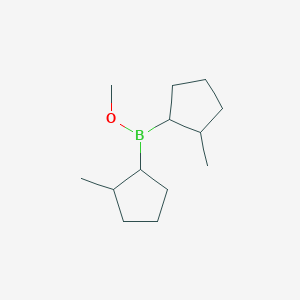
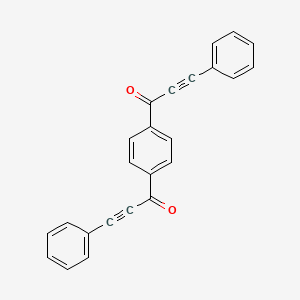
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
